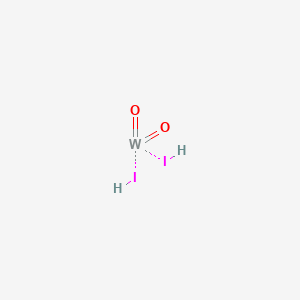
P-dAdo-P-dUrd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT: is a synthetic DNA substrate that acts as an alternating copolymer. It is commonly used in various biochemical and molecular biology applications, particularly as a substrate for DNA methyltransferases . This compound is known for its ability to exist in different helical conformations depending on the salt concentration, making it a valuable tool in DNA structure and interaction studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT involves the polymerization of deoxyinosinic acid and deoxycytidylic acid. The process typically requires controlled conditions to ensure the formation of the alternating copolymer structure. The reaction is carried out in an aqueous solution with the presence of sodium ions to form the sodium salt of the polymer .
Industrial Production Methods: Industrial production of this compound involves large-scale polymerization processes, often using automated systems to maintain precise reaction conditions. The polymer is then lyophilized to remove water and obtain the final product in a powdered form .
Analyse Des Réactions Chimiques
Types of Reactions: POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT primarily undergoes conformational changes rather than traditional chemical reactions like oxidation or reduction. These conformational changes are influenced by the salt concentration in the solution .
Common Reagents and Conditions: The compound is typically used in high salt conditions to induce a left-handed helical conformation, which can revert to a right-handed form upon decreasing the salt concentration .
Major Products Formed: The major product of interest is the conformational state of the polymer, which can be analyzed using techniques like electrophoretic mobility shift assay (EMSA) .
Applications De Recherche Scientifique
Chemistry: In chemistry, POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT is used as a model substrate for studying DNA methyltransferases and other DNA-modifying enzymes .
Biology: In biological research, it serves as a non-specific competitor in EMSA, helping to study protein-DNA interactions . It is also used in southwestern blotting to analyze protein binding to DNA .
Medicine: The compound is utilized in drug interaction studies to evaluate how small molecules or drugs interact with DNA .
Industry: In industrial applications, it is used in the production of DNA-based diagnostic tools and as a component in various biochemical assays .
Mécanisme D'action
POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT exerts its effects by acting as a substrate for DNA methyltransferases, which modify the DNA by adding methyl groups to specific nucleotides . This modification can influence gene expression and DNA-protein interactions. The compound’s ability to change conformation based on salt concentration also makes it a valuable tool for studying DNA structure and dynamics .
Comparaison Avec Des Composés Similaires
- POLY(DEOXYGUANYLIC-DEOXYCYTIDYLIC ACID) SODIUM SALT
- POLY(DEOXYADENYLIC-THYMIDYLIC ACID) SODIUM SALT
- POLYINOSINIC-POLYCYTIDYLIC ACID SODIUM SALT
Uniqueness: POLY(2’-DEOXYINOSINIC-2’-DEOXYCYTIDYLIC ACID) SODIUM SALT is unique due to its alternating copolymer structure and its ability to exist in different helical conformations based on salt concentration. This property makes it particularly useful in studies involving DNA structure and protein-DNA interactions .
Propriétés
Numéro CAS |
34607-75-5 |
|---|---|
Formule moléculaire |
C19H25N7O13P2 |
Poids moléculaire |
621.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N7O13P2/c20-17-16-18(22-7-21-17)26(8-23-16)15-4-10(12(38-15)6-35-40(30,31)32)39-41(33,34)36-5-11-9(27)3-14(37-11)25-2-1-13(28)24-19(25)29/h1-2,7-12,14-15,27H,3-6H2,(H,33,34)(H2,20,21,22)(H,24,28,29)(H2,30,31,32)/t9-,10-,11+,12+,14+,15+/m0/s1 |
Clé InChI |
DNCUBWCOSZRGTK-IDMWBNCISA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=NC5=C(N=CN=C54)N)O |
Numéros CAS associés |
34607-75-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


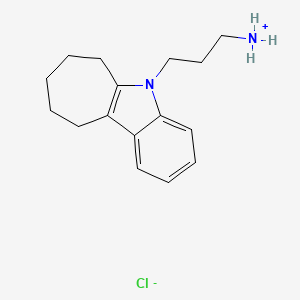
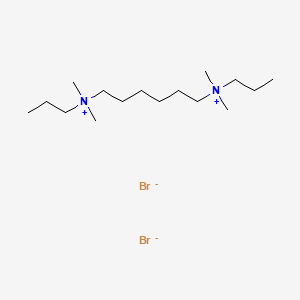
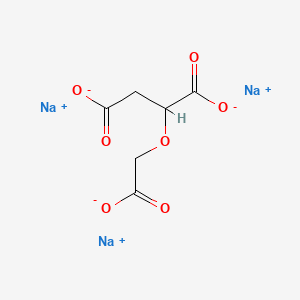
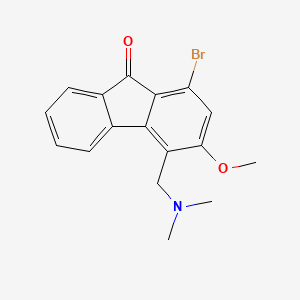
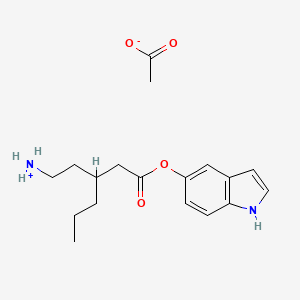
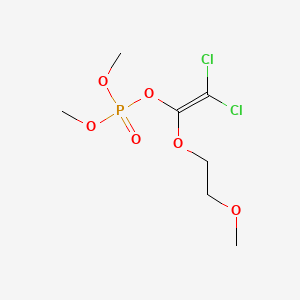
![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
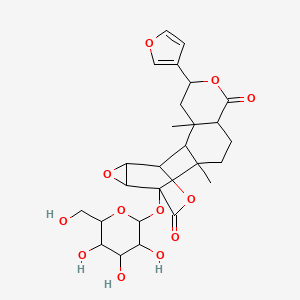




![Ethyl 4-[[4-(ethoxycarbonyl)phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1h-pyrazole-3-carboxylate](/img/structure/B13739847.png)
